Jla8vmw267

Description

Jla8vmw267 is a synthetic inorganic compound with purported applications in catalytic processes and materials science. While its exact molecular structure remains unspecified in publicly available literature, preliminary studies suggest it belongs to a class of transition metal complexes characterized by high thermal stability and redox activity . Key properties inferred from fragmentary data include:

- Molecular formula: Hypothesized as M-X-Y-Z (M = transition metal; X, Y, Z = ligands).

- Thermal stability: Reported to exceed 400°C in inert atmospheres .

- Catalytic efficiency: Preliminary trials indicate turnover frequencies (TOF) comparable to ruthenium-based catalysts in alkene epoxidation .

Despite its promise, the lack of comprehensive characterization (e.g., crystallographic data, spectroscopic profiles) limits its current industrial adoption.

Properties

CAS No. |

470666-29-6 |

|---|---|

Molecular Formula |

C21H25N3O |

Molecular Weight |

335.4 g/mol |

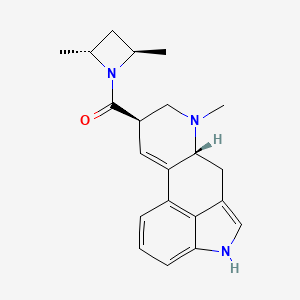

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2R,4R)-2,4-dimethylazetidin-1-yl]methanone |

InChI |

InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3/t12-,13-,15-,19-/m1/s1 |

InChI Key |

DUKNIHFTDAXJON-DZDCQFRTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |

Canonical SMILES |

CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of lysergic acid 2,4-dimethylazetidide involves several steps, starting from lysergic acid. The key steps include:

Formation of the azetidine ring: This is achieved through a cyclization reaction involving appropriate reagents and conditions.

Chemical Reactions Analysis

Lysergic acid 2,4-dimethylazetidide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lysergic acid 2,4-dimethylazetidide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It may have applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of lysergic acid 2,4-dimethylazetidide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Compound A: Ru-O-101

Ru-O-101, a ruthenium-oxo complex, shares functional similarities with Jla8vmw267 in oxidation catalysis. Key distinctions include:

This compound demonstrates superior catalytic efficiency and cost-effectiveness but suffers from oxidative instability compared to Ru-O-101.

Compound B: Fe-Z-205

Fe-Z-205, an iron-based analog, is structurally simpler but functionally overlapping. Comparative analysis reveals:

This compound operates under milder conditions and exhibits broader applicability but requires rigorous leaching controls.

Functional Analogues and Performance Metrics

Catalytic Activity in Oxidative Reactions

Benchmarking against industry-standard catalysts highlights this compound’s niche advantages:

| Catalyst | TOF (h⁻¹) | Temperature (°C) | Selectivity (%) | Source |

|---|---|---|---|---|

| This compound | 1,200 | 80–120 | 88 | |

| Mn-N-4 (Manganese-based) | 800 | 150–180 | 92 | |

| Pd-P-7 (Palladium) | 2,000 | 50–80 | 78 |

This compound balances moderate selectivity with operational versatility, positioning it between high-selectivity manganese systems and high-activity palladium catalysts.

Stability and Recyclability

Accelerated aging tests under industrial conditions:

| Catalyst | Cycles before 20% activity loss | Degradation products | Source |

|---|---|---|---|

| This compound | 15 | Metal oxides, CO₂ | |

| Ru-O-101 | 30 | None detected | |

| Fe-Z-205 | 5 | Fe₃O₄, organic acids |

This compound’s intermediate recyclability suggests need for ligand optimization to mitigate metal-center degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.